Cas no 1217625-05-2 ((5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid)

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid is a chiral pipecolic acid derivative featuring a Boc-protected amine and a 4-bromobenzyl substituent at the 5-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of peptidomimetics and pharmaceutical building blocks. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the bromoaryl moiety offers versatility for further functionalization via cross-coupling reactions. Its stereochemical purity (R-configuration) ensures precise control in asymmetric synthesis. The compound’s structural features make it suitable for applications in medicinal chemistry, including the development of bioactive molecules and constrained peptide analogs.
(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid structure
1217625-05-2 structure
Product name:(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid
CAS No:1217625-05-2
MF:C18H24BrNO4
Molecular Weight:398.291464805603
CID:5019946

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid 化学的及び物理的性質

名前と識別子

    • (5r)-1-boc-5-(4-bromo-benzyl)-l-pipecolinic acid
    • AB42893
    • (5R)-1-Boc-5-(4-bromobenzyl)-L-pipecolinic acid
    • (2s,5r)-5-(4-bromobenzyl)piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
    • (2S,5R)-5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
    • (5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid
    • インチ: 1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22)/t13-,15+/m1/s1
    • InChIKey: LTTOUWMSIYMCDA-HIFRSBDPSA-N
    • SMILES: BrC1C=CC(=CC=1)C[C@@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 454
  • トポロジー分子極性表面積: 66.8
  • XLogP3: 4.1

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM489318-1g
(5R)-5-(4-Bromobenzyl)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
1217625-05-2 97%
1g
$1524 2022-09-03

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid 関連文献

(5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acidに関する追加情報

Recent Advances in the Application of (5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid (CAS: 1217625-05-2) in Chemical Biology and Pharmaceutical Research

The compound (5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid (CAS: 1217625-05-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pipecolic acid derivative, characterized by its Boc-protected amine and 4-bromobenzyl substituent, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel protease inhibitors, peptide mimetics, and small-molecule modulators of protein-protein interactions.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of selective cathepsin K inhibitors, which are being explored for osteoporosis treatment. The bromobenzyl moiety was found to enhance binding affinity to the S2 pocket of the enzyme, while the pipecolinic acid scaffold provided optimal stereochemical control. Researchers at the University of Cambridge further reported its application in the development of macrocyclic peptide drugs, where it served as a key conformational constraint element.

From a synthetic chemistry perspective, several innovative routes to (5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid have been developed. A notable 2024 Nature Protocols publication detailed an asymmetric hydrogenation approach using chiral iridium catalysts, achieving >99% ee and 85% yield. This advancement addresses previous challenges in the large-scale production of this building block, which had limited its widespread adoption in drug discovery programs.

In the realm of chemical biology, the compound's unique structural features have enabled novel probe development. A recent ACS Chemical Biology study utilized it as the core structure for designing activity-based probes targeting aminoacyl-tRNA synthetases. The bromine atom proved particularly valuable for subsequent click chemistry modifications, allowing for diverse functionalization while maintaining the compound's biological activity.

Emerging applications in radiopharmaceuticals have also been reported. The 4-bromobenzyl group serves as an excellent precursor for radiohalogenation, with researchers at Memorial Sloan Kettering demonstrating its use in developing PET tracers for neuroinflammation imaging. This builds upon earlier work that established the compound's favorable blood-brain barrier penetration properties.

Quality control and analytical method development for (5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid have seen significant improvements. A 2024 Journal of Pharmaceutical and Biomedical Analysis paper presented a validated UPLC method capable of detecting impurities at 0.05% levels, addressing previous concerns about batch-to-batch variability in commercial samples.

Looking forward, the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design is currently under investigation by several research groups. Its structural features make it particularly suitable for these emerging therapeutic modalities, with preliminary results showing promise in oncology applications. As research continues, (5r)-1-Boc-5-(4-bromo-benzyl)-l-pipecolinic acid is poised to remain a valuable tool in medicinal chemistry and chemical biology research.

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